(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylisoserine, is a chiral amino acid characterized by its unique structure that includes an amino group, a hydroxyl group, and a phenyl group attached to the propanoic acid backbone. Its molecular formula is C₉H₁₁N₁O₃, and it has a molecular weight of approximately 181.19 g/mol. This compound exists in two stereoisomeric forms, (2R,3R) and (2R,3S), with the former being of particular interest due to its biological properties and potential applications in pharmaceuticals and biochemistry .
The reactivity of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid can be attributed to its functional groups:
These reactions are crucial for modifying the compound for various applications in drug development and synthesis of more complex molecules.
Research indicates that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid exhibits several biological activities:
Several methods have been developed for synthesizing (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid:
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid has various applications:
Interaction studies involving (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid have shown:
Several compounds share structural similarities with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid | C₉H₁₁N₁O₃ | Different stereochemistry affecting biological activity |
L-Tyrosine | C₉H₁₁N₁O₃ | Precursor to neurotransmitters like dopamine |
D,L-Phe | C₉H₁₁N₁O₂ | Contains no hydroxyl group; primarily used as a protein building block |
The uniqueness of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid lies in its specific stereochemistry and functional groups that confer distinct biological properties not found in these similar compounds .